6-fluoro-2,3-dihydro-1H-indene-4-carboxylicacid
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Overview
Description
6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated derivative of indene carboxylic acid This compound is of interest due to its unique structural features, which include a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated structure can be used to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its activity and selectivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-4-carboxylic acid: Lacks the fluorine atom, which can result in different chemical and biological properties.
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
The presence of the fluorine atom in 6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications, particularly in drug design and development.
Properties
Molecular Formula |
C10H9FO2 |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3H2,(H,12,13) |
InChI Key |
OKXDPVGLEHYVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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